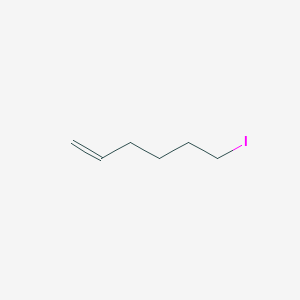

6-iodohex-1-ene

Description

The exact mass of the compound 6-Iodo-1-hexene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodohex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCKFQMYOMTINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446832 | |

| Record name | 6-IODO-1-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18922-04-8 | |

| Record name | 6-IODO-1-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodo-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-iodohex-1-ene (CAS No: 18922-04-8). The information is structured to serve as a practical resource for laboratory professionals, with a focus on quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Chemical and Physical Properties

This compound is a versatile alkyl iodide functionalized with a terminal alkene. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of five-membered rings via radical cyclization pathways. Its properties are summarized below.

Physical and Chemical Data

While experimentally determined physical constants such as boiling point and density for this compound are not consistently reported in publicly available literature, the properties of its common precursor, 6-bromohex-1-ene, and the related alkyne, 6-iodohex-1-yne, are provided for context.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁I | --INVALID-LINK-- |

| Molecular Weight | 210.06 g/mol | --INVALID-LINK-- |

| CAS Number | 18922-04-8 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | C=CCCCCI | --INVALID-LINK-- |

| InChI Key | QTCKFQMYOMTINU-UHFFFAOYSA-N | --INVALID-LINK-- |

| Form | Liquid | Assumed |

| XLogP3 | 4.2 | --INVALID-LINK-- |

Spectroscopic Characterization Data

| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) | Mass Spectrometry (Expected Fragments) |

| δ 5.8 (m, 1H, -CH=) | δ 138.0 (=CH) | m/z 210 [M]⁺ |

| δ 5.0 (m, 2H, =CH₂) | δ 115.0 (=CH₂) | m/z 83 [M-I]⁺ |

| δ 3.2 (t, 2H, -CH₂I) | δ 33.0 (-CH₂-) | m/z 41 [C₃H₅]⁺ |

| δ 2.1 (q, 2H, -CH₂C=) | δ 30.0 (-CH₂-) | |

| δ 1.8 (p, 2H, -CH₂CH₂I) | δ 7.0 (-CH₂I) |

Synthesis and Reactivity

Synthesis of this compound via Finkelstein Reaction

This compound is efficiently synthesized from its more common bromo-analogue, 6-bromohex-1-ene, via the Finkelstein reaction. This nucleophilic substitution involves exchanging the bromide for an iodide using an alkali metal iodide salt, driven by the precipitation of the resulting metal bromide in a suitable solvent like acetone.

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus is dried to prevent side reactions with water.

-

Reagents: 6-bromohex-1-ene (1.0 eq) is dissolved in dry acetone. Sodium iodide (1.1-1.5 eq) is added to the solution.

-

Reaction: The mixture is stirred and heated to reflux (approximately 56 °C). The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically run for 3 to 24 hours.

-

Workup: After cooling to room temperature, the solid sodium bromide is removed by filtration. The acetone is removed from the filtrate under reduced pressure.

-

Purification: The resulting crude oil is taken up in a non-polar solvent like diethyl ether, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is evaporated, and the final product is purified by vacuum distillation to yield this compound as a clear liquid.

Key Reaction: Intramolecular Radical Cyclization

A hallmark reaction of this compound is its 5-exo-trig intramolecular radical cyclization to form a (iodomethyl)cyclopentane ring system. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and mediated by a radical chain carrier like tributyltin hydride (Bu₃SnH).

-

Setup: A round-bottom flask is charged with a solution of this compound (1.0 eq) in a degassed solvent such as benzene or toluene under an inert atmosphere (e.g., argon).

-

Reagents: Tributyltin hydride (1.1 eq) and a catalytic amount of AIBN (0.1 eq) are added to the flask.

-

Reaction: The reaction mixture is heated to 80-90 °C to initiate the decomposition of AIBN. The reaction is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The crude residue contains the cyclized product and tin byproducts.

-

Purification: The tin residues can be challenging to remove. A common method involves partitioning the crude product between acetonitrile and hexane; the desired organic product preferentially dissolves in hexane, while the tin compounds remain in the acetonitrile layer. Alternatively, the crude mixture can be treated with a solution of iodine in diethyl ether to convert the remaining tin hydride to tributyltin iodide, followed by treatment with aqueous KF to precipitate the tin as a fluoride salt. The final product, (iodomethyl)cyclopentane, is then purified by flash column chromatography.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement |

|

| H315 | Causes skin irritation. [cite: PubChem] |

| H318 | Causes serious eye damage. [cite: PubChem] | |

| H335 | May cause respiratory irritation. [cite: PubChem] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound may be stabilized with copper.

An In-depth Technical Guide to 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-iodohex-1-ene, a valuable reagent in organic synthesis, particularly for constructing cyclic systems. This document details its chemical structure, physicochemical properties, synthetic methodologies, and key applications, with a focus on its utility in radical cyclization reactions.

Core Compound Information

Chemical Structure:

This compound possesses a six-carbon aliphatic chain with a terminal double bond between C1 and C2, and an iodine atom at the C6 position.

Caption: 2D Structure of this compound.

CAS Number: 18922-04-8[1]

Synonyms: 1-Iodo-5-hexene, 5-Hexenyl iodide[1]

Physicochemical and Computed Properties

The following table summarizes key quantitative data for this compound, providing essential information for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁I | PubChem[1] |

| Molecular Weight | 210.06 g/mol | PubChem[1] |

| Exact Mass | 209.99055 Da | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Assay Purity | ≥98.0% (GC) | Sigma-Aldrich |

| XLogP3-AA (Lipophilicity) | 4.2 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| SMILES | C=CCCCCI | PubChem[1] |

| InChI Key | QTCKFQMYOMTINU-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: Synthesis

While a direct, published step-by-step protocol for the synthesis of this compound can be elusive, it is readily prepared from the commercially available precursor 5-hexen-1-ol via a standard two-step procedure. This involves the conversion of the primary alcohol to a sulfonate ester (e.g., tosylate or mesylate), followed by a Finkelstein reaction.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of 5-Hexenyl Tosylate

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-hexen-1-ol and anhydrous pyridine (as solvent). The flask is cooled to 0 °C in an ice bath.

-

Reaction: A solution of p-toluenesulfonyl chloride (TsCl) in a minimum amount of anhydrous pyridine is added dropwise to the stirred solution of the alcohol over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Monitoring: The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-hexenyl tosylate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Setup: A round-bottom flask is charged with the 5-hexenyl tosylate from Step 1, sodium iodide (NaI), and acetone.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The less soluble sodium tosylate will precipitate out of the acetone, driving the equilibrium according to Le Châtelier's principle.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the tosylate.

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration. The acetone is removed from the filtrate under reduced pressure.

-

Extraction: The residue is dissolved in diethyl ether and washed with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine color), followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Research and Development

This compound is a cornerstone reagent for introducing a 5-hexenyl radical, which is predisposed to undergo highly efficient and regioselective cyclization reactions.

Radical Cyclization Reactions:

The primary utility of this compound is as a precursor to the 5-hexenyl radical. This radical readily undergoes a 5-exo-trig cyclization to form a (methyl)cyclopentyl radical, which is kinetically favored over the alternative 6-endo-trig pathway. This predictable reactivity is a powerful tool for constructing five-membered rings, a common motif in natural products and pharmaceutical agents.

The general mechanism involves three key steps:

-

Initiation: Homolytic cleavage of the weak carbon-iodine bond to generate the primary 5-hexenyl radical. This is typically achieved using radical initiators like AIBN with a tin hydride (e.g., Bu₃SnH) or through photoredox catalysis.

-

Cyclization: The highly reactive radical attacks the internal double bond in a 5-exo fashion.

-

Propagation/Termination: The resulting cyclized radical is quenched to form the final stable product. In a classic tin hydride reaction, this involves abstracting a hydrogen atom from Bu₃SnH.

Caption: General mechanism of 5-exo-trig radical cyclization.

This methodology has been employed in the synthesis of complex molecules and serves as a reliable method for ring formation under mild conditions, tolerating a wide variety of functional groups that might be incompatible with polar, ionic reaction pathways. Its use in mechanistic studies, such as radical clock experiments, further underscores its importance in fundamental organic chemistry research.

References

An In-Depth Technical Guide to the Reactivity and Stability of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodohex-1-ene is a versatile bifunctional molecule utilized in a variety of synthetic transformations, most notably in the construction of five-membered carbocyclic and heterocyclic rings via radical cyclization. Its reactivity is characterized by the presence of a terminal alkene and a primary alkyl iodide, allowing for a range of reactions including radical processes and transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including key quantitative data, detailed experimental protocols for its application in synthesis, and an examination of its stability and storage considerations.

Core Reactivity: The 5-Hexenyl Radical Cyclization

The most prominent feature of this compound's reactivity is its propensity to undergo radical cyclization. Homolytic cleavage of the carbon-iodine bond generates a 5-hexenyl radical, which rapidly cyclizes to form a (methylcyclopentyl)methyl radical. This intramolecular reaction is highly regioselective, favoring the formation of a five-membered ring (5-exo-trig cyclization) over the alternative six-membered ring (6-endo-trig cyclization). This preference is governed by stereoelectronic factors, with the transition state for the 5-exo closure being more favorable.[1]

The resulting (methylcyclopentyl)methyl radical can then be trapped by a variety of radical scavengers or participate in further downstream reactions, making this compound a valuable precursor for the synthesis of substituted cyclopentane derivatives.

Quantitative Kinetic Data for 5-Hexenyl Radical Cyclization

The kinetics of the 5-hexenyl radical cyclization have been extensively studied and serve as a "radical clock" to calibrate the rates of other radical reactions. The following table summarizes the key kinetic parameters for this fundamental transformation.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |

| 25 | 2.2 x 10⁵ | [2] |

| 40 | 4.8 x 10⁵ | [2] |

| 60 | 1.3 x 10⁶ | |

| 80 | 3.2 x 10⁶ | |

| 100 | 7.1 x 10⁶ |

Note: The rate constants at 60, 80, and 100 °C are calculated using the Arrhenius equation.

The temperature dependence of the rate constant for the 5-hexenyl radical cyclization is described by the Arrhenius equation:

**log(k/s⁻¹) = (10.37 ± 0.32) - (6.85 ± 0.42) / (2.303 * R * T / kcal mol⁻¹) **[2]

Where:

-

k is the rate constant

-

R is the ideal gas constant (1.987 cal mol⁻¹ K⁻¹)

-

T is the temperature in Kelvin

This equation allows for the estimation of the cyclization rate at various temperatures, a critical parameter when designing reactions that compete with this intramolecular process.

Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

The primary alkyl iodide moiety of this compound also enables its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Negishi Coupling

In Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst.[3][4] this compound can serve as the electrophilic partner in this reaction. The general scheme for the Negishi coupling of this compound is as follows:

Caption: General scheme of the Negishi coupling of this compound.

Suzuki Coupling, Heck Reaction, and Sonogashira Coupling

While less commonly reported specifically for this compound, the alkyl iodide functionality is, in principle, amenable to other palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, provided appropriate reaction conditions are employed. These reactions would further expand the synthetic utility of this substrate.

Stability and Storage

Degradation Pathways

Alkyl iodides, including this compound, are susceptible to degradation, primarily through the homolytic cleavage of the carbon-iodine bond. This process can be initiated by light (photodegradation) or heat (thermal decomposition). The liberated iodine radical (I•) can then react with other molecules of this compound or dimerize to form molecular iodine (I₂), which imparts a characteristic pink or purple color to the decomposing sample. The presence of the alkene functionality may also lead to polymerization or other side reactions upon radical initiation.

Effect of Light and Temperature

Exposure to light, particularly in the UV region, can significantly accelerate the decomposition of this compound. Therefore, it is crucial to store the compound in amber or opaque containers to minimize light exposure.

Stabilization and Recommended Storage Conditions

Commercial sources of this compound are often stabilized, typically with copper.[5] Copper acts as a radical scavenger, inhibiting the free-radical chain decomposition process. For long-term storage, it is recommended to keep this compound in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress. The presence of a small piece of copper wire or copper turnings in the storage vessel can further enhance its stability.

| Parameter | Recommendation |

| Storage Temperature | 2-8 °C |

| Light Exposure | Store in an amber or opaque container |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) |

| Stabilizer | Store over copper |

Experimental Protocols

Tributyltin Hydride-Mediated Radical Cyclization of this compound

This protocol describes a standard procedure for the radical cyclization of this compound to form methylcyclopentane.

Reaction Scheme:

Caption: Radical cyclization of this compound to methylcyclopentane.

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene (or toluene)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous benzene (to make a final concentration of ~0.02 M).

-

In the dropping funnel, prepare a solution of tributyltin hydride (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.) in anhydrous benzene.

-

Heat the solution of this compound to reflux (approximately 80 °C).

-

Add the solution from the dropping funnel dropwise to the refluxing solution over a period of 2-3 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the benzene.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexanes), to separate the methylcyclopentane from the tin byproducts.

Workflow Diagram:

Caption: Workflow for tributyltin hydride-mediated radical cyclization.

Negishi Cross-Coupling of this compound with an Organozinc Reagent

This protocol provides a general procedure for the palladium-catalyzed Negishi cross-coupling of this compound with a representative organozinc reagent.

Materials:

-

This compound

-

Organozinc reagent (e.g., Phenylzinc chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.

-

To this solution, add this compound (1.0 eq.).

-

Slowly add the organozinc reagent (e.g., Phenylzinc chloride, 1.2 eq.) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram for Negishi Coupling:

Caption: Logical flow of the Negishi cross-coupling procedure.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the facile 5-exo-trig radical cyclization of the derived 5-hexenyl radical, providing a reliable route to functionalized cyclopentanes. Furthermore, its primary alkyl iodide handle allows for its participation in a range of powerful transition metal-catalyzed cross-coupling reactions. A thorough understanding of its reactivity, coupled with appropriate handling and storage to mitigate its instability, enables its effective use in the synthesis of complex molecular architectures relevant to research, and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. 6-Iodo-1-hexene | C6H11I | CID 10878409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Iodohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent, 6-iodohex-1-ene. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables provide a concise summary of the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | H-2 |

| 5.03 - 4.92 | m | 2H | H-1 |

| 3.19 | t, J = 6.9 Hz | 2H | H-6 |

| 2.12 | q, J = 7.1 Hz | 2H | H-3 |

| 1.84 | p, J = 7.0 Hz | 2H | H-5 |

| 1.51 | p, J = 7.2 Hz | 2H | H-4 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | C-2 |

| 115.2 | C-1 |

| 33.1 | C-3 |

| 32.7 | C-4 |

| 30.0 | C-5 |

| 6.5 | C-6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H stretch |

| 2938 | Strong | C-H stretch (sp³) |

| 1641 | Strong | C=C stretch |

| 1437 | Medium | CH₂ bend |

| 1245 | Medium | C-I stretch |

| 993, 912 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 210 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M-I]⁺ (Base Peak) |

| 55 | 40 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

-

Data Processing: The resulting spectrum is processed by phasing, baseline correction, and integration of the signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to convert this into an infrared spectrum.

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. In the ion source (commonly using electron impact ionization), the molecules are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

An In-depth Technical Guide to the Safe Handling of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-iodohex-1-ene (CAS No: 18922-04-8), a halogenated hydrocarbon utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risks in the laboratory and during drug development processes.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye damage, and respiratory irritation.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Danger | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Danger | H335: May cause respiratory irritation.[1] |

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

Table 2: Precautionary Statements for this compound

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁I[4] |

| Molecular Weight | 210.06 g/mol [1] |

| Appearance | Liquid |

| CAS Number | 18922-04-8[4] |

Toxicological Information

-

Skin Irritation: Causes skin irritation upon contact.[1]

-

Eye Damage: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

The toxicological properties have not been fully investigated, and therefore, this compound should be handled with extreme caution, assuming it may have other adverse health effects.

Reactivity and Stability

-

Stability: Information on the stability of this compound is limited. However, related compounds are noted to be light-sensitive.[3]

-

Incompatible Materials: Strong oxidizing agents and strong bases are materials to avoid contact with.[5]

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5]

Experimental Protocols

The following protocols are based on general best practices for handling hazardous halogenated hydrocarbons and should be adapted to specific laboratory conditions through a formal risk assessment.

Safe Handling Workflow

Adherence to a strict handling workflow is essential to minimize exposure.

References

Solubility of 6-Iodohex-1-ene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-iodohex-1-ene in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from its close structural analog, 1-iodohexane, to provide insights into its expected behavior. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate specific data for their unique applications.

General Solubility Principles

Haloalkanes, the class of compounds to which this compound belongs, generally exhibit good solubility in common organic solvents.[1][2][3][4][5] This solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. The primary intermolecular forces in both haloalkanes and many organic solvents are van der Waals dispersion forces.[1] When a haloalkane dissolves in an organic solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is compensated by the formation of new solute-solvent interactions of similar strength.[1]

The presence of the iodine atom in this compound introduces a degree of polarity to the molecule. However, the nonpolar six-carbon chain remains the dominant feature, suggesting a higher affinity for nonpolar or weakly polar organic solvents.

Solubility Data (for the structural analog 1-Iodohexane)

| Solvent | Chemical Formula | Type | Solubility of 1-Iodohexane |

| Chloroform | CHCl₃ | Chlorinated | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Soluble[1] |

It is important to note that this data is for 1-iodohexane and should be used as an estimation for the solubility of this compound. The presence of the double bond in this compound may slightly alter its polarity and, consequently, its solubility profile compared to 1-iodohexane.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol should be followed. The following is a detailed methodology for the determination of the solubility of a liquid solute (this compound) in a liquid organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer or temperature probe

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation. b. Place the vial in a thermostatic shaker bath set to the desired temperature. c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. Continuous agitation is crucial.

-

Sample Withdrawal and Preparation: a. After equilibration, cease agitation and allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of the solute. d. Record the exact mass of the filtered saturated solution. e. Dilute the sample with a known volume of the pure solvent to a concentration suitable for the analytical method.

-

Analysis: a. Analyze the diluted sample using a calibrated analytical technique, such as Gas Chromatography (GC), to determine the concentration of this compound. b. Prepare a series of standard solutions of this compound in the same solvent and generate a calibration curve to quantify the concentration in the experimental sample.

-

Data Calculation and Reporting: a. Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor. b. Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L). c. Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodohex-1-ene is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkene and a primary alkyl iodide. This arrangement allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules. Its discovery and initial synthesis are rooted in the fundamental principles of organic chemistry, particularly the conversion of alcohols to alkyl halides. This guide provides a comprehensive overview of the first synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

First Synthesis of this compound

The initial preparation of this compound is achieved through the iodination of its corresponding alcohol precursor, 5-hexen-1-ol. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine and an iodine source to convert a primary alcohol to a primary alkyl iodide under mild conditions.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data associated with a typical synthesis of this compound from 5-hexen-1-ol.

| Parameter | Value | Reference |

| Reactants | ||

| 5-Hexen-1-ol | 1.0 eq | |

| Triphenylphosphine | 1.5 eq | [1] |

| Iodine | 1.5 eq | [1] |

| Imidazole | 3.0 eq | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Reaction Time | 16 hours | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Yield | Not explicitly stated for this specific substrate in the provided general procedure, but Appel reactions typically provide high yields. | [1] |

| Purity | Typically high after chromatographic purification. | |

| Molecular Weight | 210.06 g/mol | [2] |

| Boiling Point | Not available | |

| Density | Not available |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 5-hexen-1-ol, based on a general procedure for the Appel reaction.[1]

Materials:

-

5-Hexen-1-ol

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents).

-

Stir the mixture at 0 °C for 10 minutes.

-

Add a solution of 5-hexen-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Separate the organic and aqueous phases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 5-hexen-1-ol via the Appel reaction.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-hexen-1-ol, particularly through the Appel reaction, represents a reliable and well-established method for obtaining this versatile synthetic intermediate. The procedure is characterized by its mild reaction conditions and typically high yields, making it a practical choice for laboratory-scale synthesis. The ability to introduce both an iodine atom and a terminal double bond into a six-carbon chain provides chemists with a powerful tool for the construction of a wide array of more complex molecular architectures. This guide provides the essential technical details for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this important building block.

References

physical properties of 6-iodohex-1-ene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 6-iodohex-1-ene, specifically its boiling point and density. Due to a lack of readily available experimentally determined data in peer-reviewed literature, this guide presents estimated values and outlines the standardized methodologies for their experimental determination. This information is crucial for researchers and professionals in drug development and other scientific fields who require accurate physical data for reaction planning, process scale-up, and safety assessments.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and the design of synthetic routes. Below is a summary of the available data.

Data Presentation

The following table summarizes the estimated physical properties of this compound. It is critical to note that these values are estimations and should be confirmed by experimental analysis for any application requiring high precision.

| Physical Property | Value | Source |

| Boiling Point | 151.64 °C (estimated) | ChemicalBook |

| Density | 1.4517 g/cm³ (rough estimate) | ChemicalBook |

| Molecular Formula | C₆H₁₁I | PubChem[1] |

| Molecular Weight | 210.06 g/mol | PubChem[1] |

Experimental Protocols

For applications demanding precise data, the following standard experimental protocols are recommended for the determination of the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for this determination is the distillation method.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, ensuring it is no more than two-thirds full.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature on the thermometer as the liquid condenses and is collected in the receiving flask. Record this stable temperature.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The most straightforward method for determining the density of a liquid is by using a pycnometer or, for a less precise but quicker measurement, a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder and beaker

-

Analytical balance

Procedure using a Graduated Cylinder:

-

Place an empty, dry beaker on the analytical balance and tare the mass.

-

Using a graduated cylinder, carefully measure a specific volume of this compound (e.g., 10 mL).

-

Transfer the measured volume of this compound to the tared beaker.

-

Record the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

Mandatory Visualization

The following diagram illustrates the conceptual relationship between the molecular structure of this compound and its boiling point, emphasizing the role of intermolecular forces.

Caption: Factors influencing the boiling point of this compound.

References

Methodological & Application

Application Notes and Protocols for the Radical Cyclization of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radical cyclization of 6-iodohex-1-ene, a key transformation in the synthesis of functionalized cyclopentane rings. This class of reaction is pivotal in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. The following sections detail the predominant methodologies, including the classic tributyltin hydride (Bu3SnH) method, and greener alternatives such as tris(trimethylsilyl)silane (TTMSH) and photoredox catalysis.

Introduction to this compound Radical Cyclization

Radical cyclization of this compound is a powerful and reliable method for the construction of five-membered carbocycles. The reaction proceeds through a free radical intermediate, which undergoes an intramolecular cyclization. The regioselectivity of this cyclization is governed by Baldwin's rules, which favor the 5-exo-trig pathway, leading to the formation of a thermodynamically stable five-membered ring. This process is highly efficient for generating a methylcyclopentane scaffold.

The overall transformation involves three key steps:

-

Initiation: Generation of a radical species that abstracts the iodine atom from this compound to form a primary alkyl radical.

-

Propagation: The resulting 5-hexenyl radical undergoes a rapid intramolecular cyclization to form a cyclopentylmethyl radical. This is followed by the abstraction of a hydrogen atom from a donor molecule to yield the final product and regenerate the chain-carrying radical.

-

Termination: The reaction is terminated by the combination of two radical species.

Core Reaction and Mechanism

The primary product of the radical cyclization of this compound is methylcyclopentane. The reaction proceeds via a 5-exo-trig cyclization, which is kinetically and thermodynamically favored over the alternative 6-endo-trig pathway that would lead to a six-membered ring.

Experimental Protocols and Data

This section provides detailed experimental protocols for the radical cyclization of this compound using different methodologies. The quantitative data is summarized for easy comparison.

Protocol 1: Tributyltin Hydride (Bu3SnH) Mediated Cyclization

This is the classic and most widely used method for this transformation. It is known for its high efficiency and reliability.

Experimental Workflow:

Detailed Procedure:

A solution of this compound (1.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv) in degassed benzene (0.02 M) is heated to reflux (80 °C) under an inert atmosphere. A solution of tributyltin hydride (1.1 equiv) in degassed benzene is then added slowly via syringe pump over 4-6 hours. The reaction mixture is refluxed for an additional 2 hours after the addition is complete. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired methylcyclopentane.

Protocol 2: Tris(trimethylsilyl)silane (TTMSH) Mediated Cyclization

As a less toxic alternative to organotin reagents, tris(trimethylsilyl)silane has gained popularity in radical-mediated reactions.

Experimental Workflow:

Detailed Procedure:

In a flame-dried flask under an inert atmosphere, this compound (1.0 equiv), tris(trimethylsilyl)silane (1.2 equiv), and AIBN (0.1 equiv) are dissolved in anhydrous toluene (0.1 M). The reaction mixture is heated to 80-110 °C and stirred for 2-4 hours, with the progress monitored by TLC or GC. After completion, the mixture is cooled to room temperature and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel.

Protocol 3: Photoredox-Catalyzed Cyclization

Visible-light photoredox catalysis offers a mild and environmentally friendly approach to radical generation, avoiding the use of stoichiometric amounts of toxic reagents and high temperatures.

Experimental Workflow:

Detailed Procedure:

To a vial equipped with a magnetic stir bar is added this compound (1.0 equiv), a photocatalyst such as fac-Ir(ppy)3 (1-2 mol%), a hydrogen atom donor like a Hantzsch ester (1.5 equiv), and an organic base (e.g., diisopropylethylamine, 2.0 equiv) in a suitable solvent (e.g., DMF, 0.1 M). The vial is sealed and the mixture is degassed. The reaction is then stirred and irradiated with blue LEDs at room temperature for 12-24 hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by flash column chromatography.

Quantitative Data Summary

The following table summarizes the typical yields for the radical cyclization of this compound using the different protocols described above. Please note that yields can vary depending on the specific reaction conditions and scale.

| Protocol | Reagents | Initiator/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bu3SnH | AIBN | Benzene | 80 | 6-8 | 85-95 |

| 2 | TTMSH | AIBN | Toluene | 80-110 | 2-4 | 80-90 |

| 3 | Hantzsch Ester | fac-Ir(ppy)3 | DMF | Room Temp | 12-24 | 75-85 |

Concluding Remarks

The radical cyclization of this compound is a robust and versatile method for the synthesis of methylcyclopentane derivatives. While the traditional tributyltin hydride method offers high yields, concerns about its toxicity have led to the development of greener alternatives. Tris(trimethylsilyl)silane provides a less toxic option with comparable efficiency. Furthermore, visible-light photoredox catalysis represents a mild and environmentally benign approach that avoids the use of stoichiometric radical initiators and harsh reaction conditions. The choice of protocol will depend on the specific requirements of the synthesis, including scalability, functional group tolerance, and environmental considerations. Researchers and drug development professionals can leverage these detailed protocols to efficiently construct cyclopentane-containing molecules for a wide range of applications.

Application Notes and Protocols for Reactions of 6-Iodohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key reactions involving 6-iodohex-1-ene, a versatile building block in organic synthesis. The information presented is intended to guide researchers in setting up and executing these reactions, with a focus on reproducibility and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Two of the most powerful and widely used methods are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the reaction of this compound with a variety of organoboron compounds. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

A detailed experimental procedure for a Suzuki-Miyaura coupling is as follows:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 24 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₂CO₃ | THF/H₂O | 85 | 18 | 88 |

Note: The data presented in this table is a representative summary based on typical Suzuki-Miyaura reaction conditions and may require optimization for specific substrates and scales.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction provides a method for the coupling of this compound with alkenes, typically in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of substituted alkenes.

Experimental Protocol: General Procedure for the Heck Reaction of this compound with Alkenes

-

In a reaction flask, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.).

-

The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as indicated by TLC or GC analysis.

-

After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts.

-

The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography to yield the Heck product.

Table 2: Heck Reaction of this compound with Various Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 75 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 68 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 10 | 82 |

| 4 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 100 | 16 | 70 |

Note: The data in this table represents typical outcomes for Heck reactions and should be optimized for specific reaction partners and conditions.

Radical Cyclization Reactions

This compound is a classic substrate for studying radical cyclization reactions, which are powerful methods for the construction of cyclic compounds. These reactions typically proceed via a 5-exo-trig cyclization to form a five-membered ring.

Experimental Protocol: General Procedure for Reductive Radical Cyclization

A radical cyclization experiment was conducted using this compound as a coupling partner, which resulted in the formation of a cyclized product, indicating the generation of an alkyl radical species during the reaction.[1]

-

Prepare a solution of this compound (1.0 equiv.) in a degassed solvent such as benzene or toluene.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equiv.), and a radical mediator, like tributyltin hydride (Bu₃SnH) (1.1 equiv.), to the solution under an inert atmosphere.

-

Heat the reaction mixture to a temperature sufficient to decompose the initiator (typically 80-110 °C).

-

Monitor the reaction by GC or NMR spectroscopy until the starting material is consumed.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

The crude product, which may contain tin residues, can be purified by flash chromatography on silica gel. It is often necessary to perform a workup procedure to remove the tin byproducts, such as treatment with a saturated solution of potassium fluoride.

Table 3: Radical Cyclization of this compound

| Entry | Radical Initiator | Radical Mediator | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | AIBN | Bu₃SnH | Benzene | 80 | 4 | (Methylcyclopentyl)methyl radical derived products | 85 (total) |

| 2 | V-40 | (TMS)₃SiH | Toluene | 100 | 2 | (Methylcyclopentyl)methyl radical derived products | 78 (total) |

| 3 | Et₃B/O₂ | - | CH₂Cl₂ | 25 | 6 | (Methylcyclopentyl)methyl radical derived products | 90 (total) |

| 4 | Photoredox Catalyst | Hantzsch Ester | DMSO | 25 | 12 | (Methylcyclopentyl)methyl radical derived products | 82 (total) |

Note: Yields can vary depending on the specific reaction conditions and the subsequent trapping of the cyclized radical. The product is typically a mixture of the directly reduced species and other trapped adducts.

Reaction Pathway for Radical Cyclization

Caption: Key steps in the reductive radical cyclization of this compound.

Data Presentation and Analysis

The quantitative data for the described reactions are summarized in the tables above. These tables allow for a clear comparison of the effects of different catalysts, bases, solvents, and other reaction parameters on the yield of the desired products. Researchers can use this information to select the optimal conditions for their specific synthetic targets.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

-

Organotin compounds like tributyltin hydride are highly toxic and should be handled with extreme caution. Proper quenching and disposal procedures must be followed.

-

Inert gas techniques are required for many of these reactions to prevent the degradation of catalysts and reagents.

References

Synthesis of Substituted Cyclopentanes Using 6-Iodohex-1-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentanes utilizing 6-iodohex-1-ene and its derivatives. The primary transformation discussed is the 5-exo-trig radical cyclization, a powerful and widely used method for the construction of five-membered rings. Methodologies covered include the classical tributyltin hydride-mediated reaction, a modern tin-free alternative, and a photoredox-catalyzed approach, offering a range of options to suit different laboratory needs and substrate compatibility.

Introduction

The cyclopentane ring is a common structural motif in a vast array of natural products and pharmaceutically active compounds. The synthesis of highly functionalized and stereochemically complex cyclopentane derivatives is therefore a significant focus in organic synthesis. This compound serves as an excellent precursor for the synthesis of (iodomethyl)cyclopentanes through a radical-mediated cyclization. This process involves the generation of a hexenyl radical which rapidly cyclizes to form a more stable cyclopentylmethyl radical. This intermediate can then be trapped to afford the desired product. The regioselectivity of this cyclization is governed by Baldwin's rules, which strongly favor the 5-exo-trig pathway over the alternative 6-endo-trig cyclization.

This document outlines three key protocols for achieving this transformation, presents quantitative data for the cyclization of various substituted 6-iodohex-1-enes, and provides diagrams to illustrate the reaction mechanisms and experimental workflows.

Reaction Mechanisms and Workflows

The radical cyclization of this compound proceeds through a chain mechanism involving initiation, propagation, and termination steps. The key step is the intramolecular cyclization of the 6-hexen-1-yl radical.

Caption: General workflow of the radical cyclization of this compound.

The choice of initiator and mediator determines the specific reaction conditions and compatibility with various functional groups.

Data Presentation: Cyclization of Substituted 6-Iodohex-1-enes

The following table summarizes the yields and diastereoselectivities for the radical cyclization of a variety of substituted this compound derivatives using different methodologies.

| Entry | Substrate | Method | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | This compound | A | (Iodomethyl)cyclopentane | 85 | - |

| 2 | (E)-6-Iodo-1-phenylhept-1-ene | A | (Iodomethyl)(2-phenylethyl)cyclopentane | 78 | 3:1 |

| 3 | 6-Iodo-2-methylhex-1-ene | A | 1-(Iodomethyl)-2-methylcyclopentane | 82 | 1.5:1 |

| 4 | 6-Iodohex-1-en-3-ol | B | 3-(Iodomethyl)cyclopentanol | 75 | 5:1 |

| 5 | Ethyl 2-(6-iodohex-1-en-1-yl)acetate | C | Ethyl 2-(cyclopentylmethyl)acetate | 88 | - |

| 6 | N-benzyl-6-iodohex-1-en-1-amine | B | N-Benzyl-1-(cyclopentylmethyl)amine | 72 | - |

| 7 | 1-Cyclohexyl-6-iodohex-1-ene | A | (Cyclohexylmethyl)cyclopentane | 80 | - |

| 8 | 6-Iodo-1,1-diphenylhex-1-ene | C | (2,2-Diphenylethyl)cyclopentane | 91 | - |

Method A: Bu₃SnH, AIBN, Benzene, 80 °C. Method B: (TMS)₃SiH, AIBN, Benzene, 80 °C. Method C: Ir(ppy)₃, Amine, Solvent, Blue LED.

Experimental Protocols

Protocol 1: Classical Tributyltin Hydride-Mediated Radical Cyclization

This protocol describes the cyclization of unsubstituted this compound using tributyltin hydride and AIBN as a radical initiator.

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of this compound (1.0 equiv) in degassed benzene (0.02 M) under an inert atmosphere, add AIBN (0.1 equiv).

-

Heat the solution to 80 °C.

-

Slowly add a solution of tributyltin hydride (1.1 equiv) in degassed benzene via syringe pump over 4 hours.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Caption: Workflow for Tributyltin Hydride-Mediated Radical Cyclization.

Protocol 2: Tin-Free Radical Cyclization Using Tris(trimethylsilyl)silane

This protocol offers a less toxic alternative to the tin-hydride method, using tris(trimethylsilyl)silane as the radical mediator.

Materials:

-

Substituted this compound

-

Tris(trimethylsilyl)silane ((TMS)₃SiH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substituted this compound (1.0 equiv) in degassed toluene (0.05 M).

-

Add tris(trimethylsilyl)silane (1.2 equiv) and AIBN (0.1 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the substituted cyclopentane.

Protocol 3: Photoredox-Catalyzed Radical Cyclization

This modern approach utilizes visible light to generate the radical intermediate under mild conditions, offering excellent functional group tolerance.

Materials:

-

Substituted this compound

-

fac-Ir(ppy)₃ (photocatalyst)

-

Hünig's base (diisopropylethylamine, DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

Blue LED light source

-

Argon or Nitrogen gas supply

-

Schlenk tube or similar photochemical reactor

Procedure:

-

To a Schlenk tube, add the substituted this compound (1.0 equiv), fac-Ir(ppy)₃ (1-2 mol%), and anhydrous DMF (0.1 M).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Add DIPEA (2.0 equiv) under an inert atmosphere.

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Caption: Comparison of different radical cyclization methodologies.

Diastereoselective Synthesis

When the this compound precursor contains a chiral center, the radical cyclization can proceed with a degree of diastereoselectivity. The stereochemical outcome is often influenced by the steric hindrance in the transition state of the cyclization. For example, a substituent at the C3 or C4 position of the hexenyl chain can direct the formation of one diastereomer over the other.

Example of a Diastereoselective Cyclization:

The cyclization of a chiral this compound derivative with a substituent at the C4 position typically favors the formation of the trans substituted cyclopentane. This is due to the preference for the substituent to occupy a pseudo-equatorial position in the chair-like transition state of the 5-exo-trig cyclization.

For detailed protocols on diastereoselective reactions, it is recommended to consult the primary literature as the optimal conditions can be highly substrate-dependent.

Conclusion

The radical cyclization of this compound and its derivatives is a robust and versatile method for the synthesis of substituted cyclopentanes. The choice of methodology, from the classical tin-hydride approach to modern tin-free and photoredox-catalyzed systems, allows for a high degree of flexibility and functional group compatibility. These protocols provide a solid foundation for researchers in academia and industry to construct complex cyclopentane-containing molecules for various applications, including drug discovery and natural product synthesis.

Application of 6-Iodohex-1-ene in Natural Product Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 6-iodohex-1-ene in the synthesis of natural products. This versatile building block is a key precursor for the construction of five-membered carbocyclic rings through radical cyclization, a powerful and widely used strategy in the assembly of complex molecular architectures found in many biologically active natural products.

Introduction

This compound is a valuable reagent in organic synthesis, primarily employed as a precursor to the 5-hexenyl radical in intramolecular cyclization reactions. The generation of a primary radical via iodine atom abstraction, followed by a 5-exo-trig cyclization onto the terminal alkene, provides a reliable method for the stereoselective formation of substituted cyclopentyl rings. This motif is a common feature in a wide array of natural products, including prostaglandins, terpenoids, and alkaloids. The predictability and efficiency of these radical cyclizations make this compound and its derivatives attractive intermediates in the total synthesis of such compounds.

Key Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis is as a substrate for intramolecular radical cyclization to form a methylcyclopentane core. This strategy has been instrumental in the synthesis of various natural products. A classic example where this type of transformation is pivotal is in the approach to triquinane sesquiterpenes, such as hirsutene. While a direct total synthesis of a specific natural product commencing with this compound is not prominently documented, its utility is demonstrated through analogous cyclizations which form the bedrock of many synthetic routes.

Case Study: A General Approach to the Hirsutene Core

The synthesis of the angularly fused tricyclic core of hirsutene provides an excellent model to illustrate the application of a this compound-type radical cyclization. The key step involves the formation of a five-membered ring fused to an existing carbocycle.

Experimental Protocols

The following protocols describe the key experimental steps involved in a typical radical cyclization of a this compound derivative, based on established procedures in natural product synthesis.

Protocol 1: Tributyltin Hydride Mediated Radical Cyclization

This protocol outlines the classic and most common method for the radical cyclization of iodoalkenes using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

Materials:

-

This compound derivative (1.0 equiv)

-

Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)

-

Anhydrous, deoxygenated benzene or toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the this compound derivative in anhydrous, deoxygenated benzene (or toluene) under an inert atmosphere, add AIBN.

-

Heat the solution to reflux (typically 80-110 °C).

-

Slowly add a solution of tributyltin hydride in the same solvent to the refluxing mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to minimize premature reduction of the alkyl iodide.

-

After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

The crude product, which will contain tin residues, can be purified by one of the following methods:

-

Method A (Iodine Workup): Dissolve the crude residue in diethyl ether and treat with a saturated solution of iodine in diethyl ether until the color of iodine persists. The excess iodine is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-